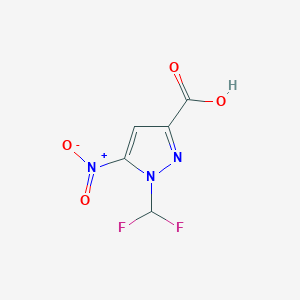
1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group, a nitro group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or through difluorocarbene intermediates.
Nitration: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group or the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents such as water, ethanol, and dichloromethane .
Scientific Research Applications
1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the nitro group can participate in redox reactions, contributing to its overall biological activity .
Comparison with Similar Compounds
1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and a carboxylic acid group but differs in the position of the substituents on the pyrazole ring.
2-(Difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylic acid: Similar to the target compound but with different positions of the nitro and difluoromethyl groups.
1-(Trifluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical and biological properties.
Properties
Molecular Formula |
C5H3F2N3O4 |
|---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
1-(difluoromethyl)-5-nitropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H3F2N3O4/c6-5(7)9-3(10(13)14)1-2(8-9)4(11)12/h1,5H,(H,11,12) |
InChI Key |
DERWUKGERQBNDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1C(=O)O)C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


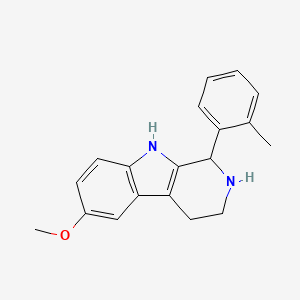
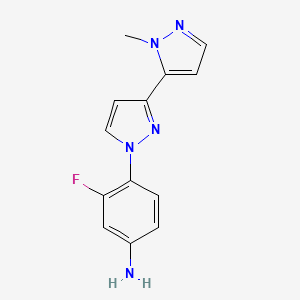
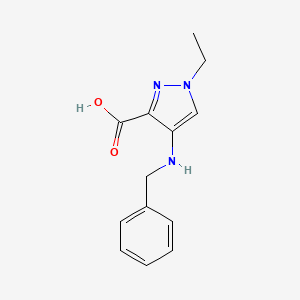
![5-chloro-2-hydroxy-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B10908340.png)

![3-{[(2E,5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B10908344.png)
![4-[(4Z)-4-{4-[2-(benzylamino)-2-oxoethoxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10908357.png)
![N-[4-(3,5-dinitrophenoxy)phenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B10908358.png)
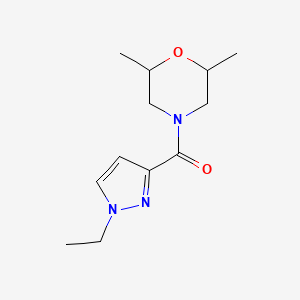
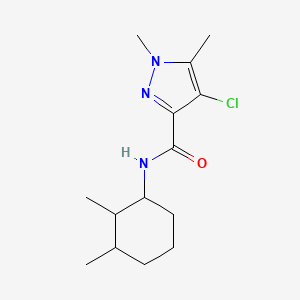
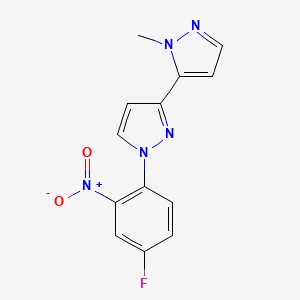
![methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10908389.png)
![1-(2,4-dichlorobenzyl)-N'-[(E)-naphthalen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10908396.png)
![5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10908398.png)
